60-Fold 5-HT2A/D2 Affinity Ratio: Superior to Risperidone, Olanzapine, and Aripiprazole
Lumateperone demonstrates a 60-fold difference between its 5-HT2A receptor affinity (Ki = 0.54 nM) and D2 receptor affinity (Ki = 32 nM). This ratio substantially exceeds that of comparator atypical antipsychotics: risperidone (12-fold), olanzapine (12.4-fold), and aripiprazole (0.18-fold) . The 60-fold ratio translates to sub-40% D2 receptor occupancy at steady-state therapeutic dosing, below the classical 60–70% threshold required for conventional antipsychotic efficacy, suggesting a non-D2-mediated contribution to therapeutic effect [1].
| Evidence Dimension | 5-HT2A/D2 receptor affinity ratio |
|---|---|
| Target Compound Data | 60-fold (Ki 5-HT2A = 0.54 nM; Ki D2 = 32 nM) |
| Comparator Or Baseline | Risperidone: 12-fold; Olanzapine: 12.4-fold; Aripiprazole: 0.18-fold |
| Quantified Difference | Lumateperone ratio is 5× greater than risperidone/olanzapine; 333× greater than aripiprazole |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This uniquely high 5-HT2A/D2 selectivity ratio is the primary pharmacodynamic signature distinguishing lumateperone from all marketed atypical antipsychotics and directly informs compound selection for studies of D2-sparing antipsychotic mechanisms.
- [1] American Journal of Psychiatry Residents' Journal. Lumateperone: A Truly Innovative Antipsychotic Medication? 2023 Mar 1. View Source
